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Compound of Interest

Compound Name: Cyclopentadecane

Cat. No.: B1582441

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of cyclopentadecane from cyclododecanone. The described methodology involves a two-step
process: a Tiffeneau-Demjanov ring expansion to synthesize cyclopentadecanone from
cyclododecanone, followed by a Wolff-Kishner reduction to yield the final product,
cyclopentadecane.

Introduction

Cyclopentadecane is a macrocyclic alkane that serves as a valuable building block in various
fields, including fragrance chemistry and materials science. Its synthesis from readily available
starting materials is of significant interest. This application note details a reliable synthetic route
starting from the commercial ketone, cyclododecanone. The key transformation is a one-carbon
ring expansion, the Tiffeneau-Demjanov rearrangement, which proceeds via an amino alcohol
intermediate. The subsequent reduction of the resulting cyclopentadecanone to the
corresponding alkane is efficiently achieved through the robust Wolff-Kishner reduction.

Overall Synthetic Scheme

The synthesis of cyclopentadecane from cyclododecanone is accomplished in two main
stages, as depicted in the workflow below.
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Overall Synthesis Workflow
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Caption: Overall workflow for the synthesis of cyclopentadecane.

Experimental Protocols
Part 1: Synthesis of Cyclopentadecanone via Tiffeneau-
Demjanov Ring Expansion

This part of the synthesis involves three steps: formation of cyclododecanone cyanohydrin,
reduction of the cyanohydrin to 1-(aminomethyl)cyclododecanol, and the diazotization and
rearrangement of the amino alcohol to cyclopentadecanone.

Step la: Synthesis of Cyclododecanone Cyanohydrin
This procedure outlines the formation of the cyanohydrin intermediate from cyclododecanone.

o Materials:

o

Cyclododecanone

o

Potassium cyanide (KCN)

Glacial acetic acid

[¢]

Methanol

[¢]

Water

o

e Protocol:

o In a well-ventilated fume hood, dissolve cyclododecanone in methanol.
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[e]

In a separate flask, prepare a solution of potassium cyanide in water.
o Cool both solutions in an ice bath to 0-5 °C.

o Slowly add the potassium cyanide solution to the cyclododecanone solution with vigorous
stirring.

o While maintaining the temperature below 10 °C, add glacial acetic acid dropwise to the
reaction mixture over a period of 1 hour.

o Continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

o After the reaction is complete, pour the mixture into a separatory funnel containing ice-
water and diethyl ether.

o Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate
solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude cyclododecanone cyanohydrin, which can be used in the next step
without further purification.

Step 1b: Synthesis of 1-(Aminomethyl)cyclododecanol

This protocol describes the reduction of the cyanohydrin to the corresponding amino alcohol
using lithium aluminum hydride (LiAIHa4).

o Materials:

o Cyclododecanone cyanohydrin

o

Lithium aluminum hydride (LiAIHa4)

[¢]

Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

[¢]

[e]

15% Sodium hydroxide solution
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e Protocol:

o In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,
and a nitrogen inlet, prepare a suspension of LiAlH4 in anhydrous diethyl ether under a
nitrogen atmosphere.

o Dissolve the crude cyclododecanone cyanohydrin in anhydrous diethyl ether.

o Slowly add the cyanohydrin solution to the LiAlH4 suspension with stirring, maintaining a
gentle reflux.

o After the addition is complete, continue to reflux the mixture for 4-6 hours.

o Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the
sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and
then more water.

o Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly
with diethyl ether.

o Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain 1-(aminomethyl)cyclododecanol. A reported yield for this
reduction is 59.4%.

Step 1c: Tiffeneau-Demjanov Rearrangement to Cyclopentadecanone

This procedure details the diazotization of the amino alcohol and subsequent ring expansion to
the desired ketone.

e Materials:
o 1-(Aminomethyl)cyclododecanol
o Sodium nitrite (NaNO2)
o Acetic acid

o Water
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o

Diethyl ether

e Protocol:

[e]

Dissolve 1-(aminomethyl)cyclododecanol in a mixture of acetic acid and water.

Cool the solution to 0-5 °C in an ice bath.

Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

Add the sodium nitrite solution dropwise to the stirred amino alcohol solution over a period
of 1-2 hours, ensuring the temperature remains below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 12-16 hours.

Extract the reaction mixture with diethyl ether.

Wash the combined organic extracts with saturated sodium bicarbonate solution and
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by vacuum distillation or column chromatography to obtain pure
cyclopentadecanone.

Tiffeneau-Demjanov Rearrangement Pathway

LiAIH4 Rearrangement

KCN, Acetic Acid NaNO2, Acetic Acid

Cyclododecanone Diazonium Salt
Cyanohydrin 1-(Aminomethyl)cyclododecanol (unstable intermediate) Cyclopentadecanone
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Caption: Key steps in the Tiffeneau-Demjanov ring expansion.

Part 2: Synthesis of Cyclopentadecane via Wolff-Kishner
Reduction
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This section details the Huang-Minlon modification of the Wolff-Kishner reduction to convert
cyclopentadecanone to cyclopentadecane. This one-pot procedure is generally high-yielding.

o Materials:
o Cyclopentadecanone
o Hydrazine hydrate (85%)
o Potassium hydroxide (KOH)
o Diethylene glycol
o Hydrochloric acid (for work-up)
o Diethyl ether
» Protocol:

o Place cyclopentadecanone, potassium hydroxide, and diethylene glycol in a round-bottom
flask fitted with a reflux condenser.

o Add hydrazine hydrate to the mixture.

o Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 3-4 hours.
During this time, a lower-boiling mixture of water and excess hydrazine may be distilled off
to allow the temperature to rise.

o Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

o Cool the reaction mixture to room temperature and pour it into a beaker containing ice-
water.

o Acidify the aqueous mixture with dilute hydrochloric acid.

o Extract the product with diethyl ether.
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o Wash the combined organic extracts with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o The crude cyclopentadecane can be purified by vacuum distillation or recrystallization to
yield the final product. A similar reduction has been reported to proceed in 95% yield.[1]

Wolff-Kishner Reduction Pathway

\ Hydrazine Hydrate, KOH, Diethylene Glycol,
Heat Hydrazone Heat, -N2
Gyclopentadecanonej - Intermediate P Cyclopentadecane
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Caption: Key steps in the Wolff-Kishner reduction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of
cyclopentadecane from cyclododecanone.
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Reactant Key Temperat . .
Step Solvent Time (h) Yield (%)
s Reagents ure (°C)
la.
Cyanohydri  Cyclodode KCN, Methanol/ )
] ] 0-10 3-4 High
n canone Acetic Acid  Water
Formation
] Cyclodode
1b. Amino )
canone ) Diethyl
Alcohol ~ LiAIH4 Reflux 4-6 59.4
) Cyanohydri Ether/THF
Formation
n
lc.
: 1-
Tiffeneau- ) ]
) (Aminomet  NaNOgz, Acetic
Demjanov ) ] ] 0-RT 13-18 Moderate
hyl)cyclodo  Acetic Acid  Acid/Water
Rearrange
decanol
ment
2. Wolff- Hydrazine )
) Cyclopenta Diethylene
Kishner Hydrate, 180 - 200 3-4 ~95[1]
) decanone Glycol
Reduction KOH

Note: "High" and "Moderate" yields are indicated where specific quantitative data was not
available in the cited literature. The yield for the Wolff-Kishner reduction is based on a similar
transformation and may vary.

Conclusion

The described two-stage synthesis provides a viable and effective route for the preparation of
cyclopentadecane from the readily accessible starting material, cyclododecanone. The
Tiffeneau-Demjanov ring expansion offers a classic method for the necessary one-carbon
homologation, while the Huang-Minlon modification of the Wolff-Kishner reduction provides a
high-yielding and robust method for the final deoxygenation. These protocols are well-suited for
researchers in synthetic chemistry and drug development requiring access to macrocyclic
alkanes. Careful execution of the experimental procedures is crucial for achieving optimal
yields and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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